(S)-2,2,2-Trifluoro-1-(5-fluoro-1H-indol-3-YL)ethan-1-amine
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Overview
Description
(S)-2,2,2-Trifluoro-1-(5-fluoro-1H-indol-3-YL)ethan-1-amine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
One common method involves the use of bromodifluoromethyl compounds as intermediates . The reaction conditions often require the use of strong bases and specific solvents to achieve the desired product.
Chemical Reactions Analysis
(S)-2,2,2-Trifluoro-1-(5-fluoro-1H-indol-3-YL)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the indole ring or the ethanamine side chain, using reagents like halogens or alkylating agents.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2,2,2-Trifluoro-1-(5-fluoro-1H-indol-3-YL)ethan-1-amine involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors, influencing biological processes such as signal transduction and gene expression .
Comparison with Similar Compounds
(S)-2,2,2-Trifluoro-1-(5-fluoro-1H-indol-3-YL)ethan-1-amine can be compared with other indole derivatives and substituted tryptamines:
Serotonin: A well-known neurotransmitter with an indole ring structure.
Melatonin: A hormone involved in regulating the sleep-wake cycle.
Psilocybin: A psychedelic compound found in certain mushrooms.
The uniqueness of this compound lies in its trifluoromethyl and fluoro substitutions, which can enhance its biological activity and stability .
Properties
Molecular Formula |
C10H8F4N2 |
---|---|
Molecular Weight |
232.18 g/mol |
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(5-fluoro-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C10H8F4N2/c11-5-1-2-8-6(3-5)7(4-16-8)9(15)10(12,13)14/h1-4,9,16H,15H2/t9-/m0/s1 |
InChI Key |
IZGARKDNHUTIDZ-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC2=C(C=C1F)C(=CN2)[C@@H](C(F)(F)F)N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)C(C(F)(F)F)N |
Origin of Product |
United States |
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